molecular formula C23H30N6O B1250063 c-FMS抑制剂 CAS No. 885704-21-2

c-FMS抑制剂

货号 B1250063
CAS 编号: 885704-21-2
分子量: 406.5 g/mol
InChI 键: DXPSQKSTVIVZLV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

C-FMS inhibitor is a potent, orally active, and small-molecule inhibitor of FMS kinase . It’s a thieno [3,2-d]pyrimidine derivative, exhibiting anti-tumor properties .


Synthesis Analysis

The synthesis of c-FMS inhibitors involves various chemical reactions. For instance, Ki20227, a c-FMS tyrosine kinase inhibitor, was synthesized . The synthesis process of these inhibitors often involves complex chemical reactions and requires a deep understanding of organic chemistry .


Molecular Structure Analysis

The molecular structure of c-FMS inhibitors is complex. For example, c-FMS inhibitor, 4-cyano-N- [4- (4-methylpiperazin-1-yl)-2- (4-methylpiperidin-1-yl) phenyl]-1H-pyrrole-2-carboxamide, is a novel FMS kinase inhibitor .


Chemical Reactions Analysis

The chemical reactions involved in the action of c-FMS inhibitors are complex. They involve interactions with various cellular components and pathways. For instance, c-FMS is specifically expressed in osteoclasts and myelomonocytic-lineage cells, such as monocytes and macrophages, and the activation of c-FMS signaling promotes the proliferation or differentiation of these cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of c-FMS inhibitors vary depending on the specific compound. For example, c-Fms-IN-14 has a molecular weight of 436.51 and is stored at -20°C for 3 years or at 4°C for 2 years .

科学研究应用

巨噬细胞调节及免疫系统影响

c-FMS抑制剂越来越被认识到在调节巨噬细胞中的作用,这对于先天免疫系统和适应性免疫系统都至关重要。 c-FMS受体是这种调节机制中的关键组成部分,使其成为药物发现的重要靶点。针对该受体的靶向酪氨酸激酶活性的抑制剂正在进入临床阶段,为调整巨噬细胞在各种病理情况下的行为提供了前景,如炎症和癌症 (Burns & Wilks, 2011)

c-FMS结构与药物开发

人类c-FMS激酶结构的晶体结构为选择性抑制剂的开发提供了见解。了解结构,特别是近膜结构域的抑制作用,对于设计有效靶向c-FMS激酶非活性构象的分子至关重要。这种知识对于开发癌症和类风湿性关节炎疗法至关重要 (Walter et al., 2007)

新型化合物作为c-FMS抑制剂

关于苯胺喹啉作为c-FMS抑制剂的研究已经发现了具有进一步研究潜力的有效化合物。在这些化合物中操纵苯胺和芳基功能可以显著影响它们的效力,为新药物开发提供途径 (Smalley et al., 2007)

c-FMS抑制在乳腺癌疗法中的作用

靶向c-FMS已显示出在治疗乳腺癌中的潜力。抑制c-FMS的表达和功能可以减少乳腺癌细胞的侵袭性、粘附性和活动性,特别是在被糖皮质激素刺激时。这表明c-FMS抑制剂在对抗乳腺癌方面可能是有效的,支持在这种疾病中使用靶向疗法 (Toy et al., 2011)

c-FMS和急性髓样白血病(AML)中的作用

c-FMS抑制剂在治疗AML中具有重要意义。它们可以部分地消除AML中FLT3抑制的微环境介导的耐药性,特别是通过在基质细胞中通过p53激活下调CXCL12。这表明结合HDM2拮抗剂和FLT3抑制剂在靶向突变FLT3白血病中的潜力 (Kojima et al., 2011)

在骨关节炎、癌症和自身免疫疾病中的作用

CSF-1R/c-FMS在骨关节炎、癌症和自身免疫疾病的发展中起着重要作用。 c-FMS在许多癌症和肿瘤相关巨噬细胞中过度表达。针对这一受体的抑制剂已成功用于治疗这些疾病。然而,在cFMS抑制中实现选择性对于减少副作用并增强治疗效果至关重要 (Kumari et al., 2018)

作用机制

C-FMS inhibitors work by blocking the signaling of the c-FMS receptor. This receptor is involved in the growth and differentiation of monocyte lineage cells, which play a central role in autoimmune arthritis . By inhibiting this receptor, c-FMS inhibitors can help to reduce inflammation and slow the progression of diseases like arthritis .

安全和危害

The safety and hazards associated with c-FMS inhibitors depend on the specific compound and its usage. In general, these compounds should be handled with care to avoid inhalation, skin contact, and eye contact. If exposure occurs, appropriate first aid measures should be taken .

未来方向

The future of c-FMS inhibitors is promising. There is ongoing research into the development of new inhibitors and the optimization of existing ones. The goal is to overcome drug resistance caused by FLT3 mutations, and screening multitargets FLT3 inhibitors has become the main research direction . The emergence of irreversible FLT3 inhibitors also provides new ideas for discovering new FLT3 inhibitors .

属性

IUPAC Name

4-cyano-N-[4-(4-methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)phenyl]-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O/c1-17-5-7-29(8-6-17)22-14-19(28-11-9-27(2)10-12-28)3-4-20(22)26-23(30)21-13-18(15-24)16-25-21/h3-4,13-14,16-17,25H,5-12H2,1-2H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPSQKSTVIVZLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)C)NC(=O)C4=CC(=CN4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470106
Record name c-FMS inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

c-FMS inhibitor

CAS RN

885704-21-2
Record name c-FMS inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedure of Example 53 was followed using 4-cyano-1H-pyrrole-2-carboxylic acid (as prepared in Example 2, 56 mg, 0.22 mmol) and 4-(4-methyl-piperazin-1-yl)-2-(4-methyl-piperidin-1-yl)-phenylamine (as prepared in Example 13, step (a), 61 mg 0.21 mmol). Purification of the resulting residue by silica gel preparative TLC eluting with 10% methanol in dichloromethane yielded 47 mg (55%) of the title compound as an off-white solid. 1H-NMR (400 MHz, CDCl3): δ 9.60 (br s, 1H), 8.30 (d, 1H, J=8.9), 7.24 (d, 1H, J=3.7 Hz), 7.21 (d, 1H, J=3.7 Hz), 6.79 (d, 1H, J=2.7 Hz), 6.73 (dd, 1H, J=8.9, 2.7 Hz), 3.20 (m, 4H), 3.00-2.97 (m, 2H), 2.76-2.70 (m, 2H), 2.59 (m, 4H), 2.37 (s, 3H), 1.85-1.82 (m, 2H), 1.56-1.46 (m, 2H), 1.07 (d, 3H, J=6.2 Hz). LC-MS (ESI, m/z): Calcd. for C23H31N6O, 407.3 (M+H); found: 407.2.
Quantity
56 mg
Type
reactant
Reaction Step One
Name
4-(4-methyl-piperazin-1-yl)-2-(4-methyl-piperidin-1-yl)-phenylamine
Quantity
61 mg
Type
reactant
Reaction Step Two
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
c-FMS inhibitor
Reactant of Route 2
Reactant of Route 2
c-FMS inhibitor
Reactant of Route 3
Reactant of Route 3
c-FMS inhibitor
Reactant of Route 4
Reactant of Route 4
c-FMS inhibitor
Reactant of Route 5
Reactant of Route 5
c-FMS inhibitor
Reactant of Route 6
Reactant of Route 6
c-FMS inhibitor

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。